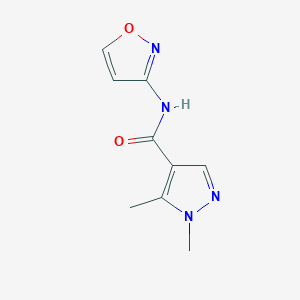
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CLP290, is a small molecule drug that has been found to have potential therapeutic applications in various neurological disorders. It was first discovered in 2006 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic uses.
Wirkmechanismus
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide works by binding to and activating a specific type of potassium channel known as KCNQ channels. These channels play a critical role in regulating neuronal excitability and preventing seizures. By enhancing the activity of these channels, N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can help to reduce the frequency and severity of seizures in individuals with epilepsy.
Biochemical and Physiological Effects:
In addition to its effects on KCNQ channels, N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been found to have other biochemical and physiological effects in the brain. It has been shown to increase the release of the neurotransmitter GABA, which can help to reduce neuronal excitability and prevent seizures. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its specificity for KCNQ channels, which makes it a useful tool for studying the role of these channels in neuronal excitability and seizure disorders. However, one limitation of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is that it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective KCNQ channel activators that could be used as therapeutic agents for epilepsy and other neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory effects of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in the treatment of traumatic brain injury. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in the brain, and to determine its potential therapeutic applications in other neurological disorders.
Synthesemethoden
The synthesis of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3-amino-5-methylisoxazole with 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by the addition of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then purified by column chromatography to yield N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to enhance the activity of a specific type of potassium channel in the brain, which can help to regulate neuronal excitability and prevent seizures.
Eigenschaften
Produktname |
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C9H10N4O2 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
1,5-dimethyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c1-6-7(5-10-13(6)2)9(14)11-8-3-4-15-12-8/h3-5H,1-2H3,(H,11,12,14) |
InChI-Schlüssel |
OAWQNVKJGMFYQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C(=O)NC2=NOC=C2 |
Kanonische SMILES |
CC1=C(C=NN1C)C(=O)NC2=NOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

